N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-Methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative of the pyrrolo[3,2,1-ij]quinoline scaffold, a tricyclic structure with a fused pyrrole and quinoline system. The compound features a 2-methoxybenzyl group attached to the sulfonamide nitrogen at position 8 of the core structure. This substitution introduces both lipophilic (benzyl) and polar (methoxy) characteristics, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-17-5-3-2-4-15(17)12-20-26(23,24)16-10-13-6-7-18(22)21-9-8-14(11-16)19(13)21/h2-5,10-11,20H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGUQFOQVOXMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrroloquinoline core and a sulfonamide group, which are associated with various biological activities including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.44 g/mol. The structural features include:
- Pyrroloquinoline core : This heterocyclic structure is known for its diverse biological activities.
- Sulfonamide group : This functional group contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have indicated that sulfonamides can inhibit the growth of various bacterial strains such as Salmonella typhi and Staphylococcus aureus through enzyme inhibition mechanisms .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Staphylococcus aureus | Weak to Moderate |
| Escherichia coli | Moderate |
Anticancer Properties
The sulfonamide moiety in the compound has been linked to anticancer activity. Research has demonstrated that derivatives of similar structures can inhibit tumor cell proliferation. For example, compounds derived from tetrahydroquinolines have shown IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .
| Compound | IC50 (µg/mL) |
|---|---|
| Doxorubicin | 37.5 |
| Compound 32 | 2.5 |
| Compound 25 | 3 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for bacterial growth or cancer cell proliferation.
- Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways involved in growth and survival.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Screening : A study synthesized a series of sulfonamide derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited strong inhibitory effects against Bacillus subtilis and moderate effects against other strains .
- Antitumor Evaluation : Another research effort focused on the synthesis and evaluation of novel tetrahydroquinoline derivatives for their antitumor activity. The results showed that some compounds were more potent than established chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[3,2,1-ij]quinoline core is a versatile scaffold modified for diverse therapeutic applications. Below is a comparative analysis of N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Findings:
Substituent Effects on Lipophilicity: The 4-phenoxyphenyl substituent (logP 4.22) in ’s compound increases lipophilicity compared to the target’s 2-methoxybenzyl group (estimated logP ~3.5), likely due to the larger aromatic system and absence of polar methoxy groups . Allyl-substituted analogs (e.g., N-(prop-2-en-1-yl)-...sulfonamide) exhibit lower molecular weight (292.35) and logP (~2.8), suggesting improved aqueous solubility .
Its fluorobenzoisoxazole-piperidine substituent highlights the importance of bulky, electronegative groups for receptor binding . Pyroquilon () shows fungicidal activity, indicating that unsubstituted or minimally modified cores may target microbial pathways. Sulfonamide derivatives like the target compound could expand this activity spectrum through enhanced enzyme inhibition .
Synthetic Strategies: Sulfonamide derivatives are typically synthesized via nucleophilic substitution of a sulfonyl chloride precursor (e.g., 4-oxo-...sulfonyl chloride in ) with amines like 2-methoxybenzylamine . Modifications to the pyrroloquinoline core (e.g., Method C in ) involve trifluoroacetic acid-mediated reductions or Grignard additions, enabling diverse substituent introductions .
Structural Flexibility: Hybrid compounds, such as thioxothiazolidinone-pyrroloquinoline derivatives (), demonstrate the scaffold’s adaptability for dual-targeting strategies, though their larger size (e.g., MW 340.11) may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
